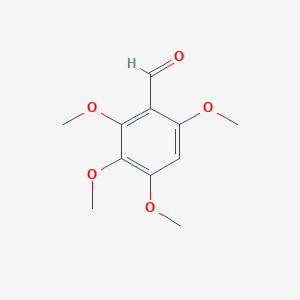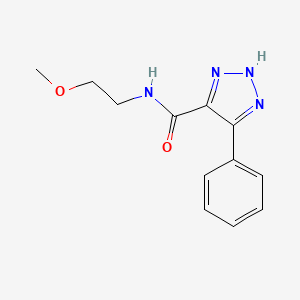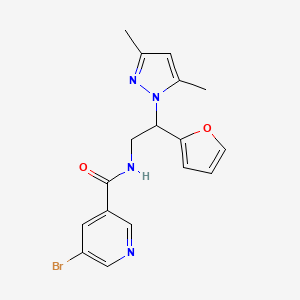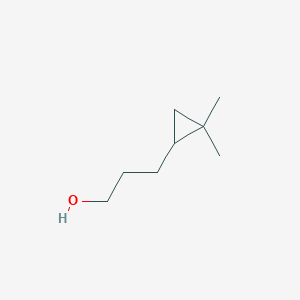
2,3,4,6-Tetramethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetramethoxybenzaldehyde is an organic compound with the molecular formula C11H14O5. It is a derivative of benzaldehyde, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
2,3,4,6-Tetramethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3,4,6-Tetramethoxybenzaldehyde involves the methylation of gallic acid derivatives. The process typically includes the following steps:
Methylation: Gallic acid is methylated using dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2,3,4,6-tetramethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale methylation and formylation reactions, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetramethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
Oxidation: 2,3,4,6-Tetramethoxybenzoic acid.
Reduction: 2,3,4,6-Tetramethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetramethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethoxybenzaldehyde: Similar structure but with methoxy groups at different positions.
2,3,4,5-Tetramethoxybenzaldehyde: Another isomer with methoxy groups at the 2, 3, 4, and 5 positions.
Uniqueness
2,3,4,6-Tetramethoxybenzaldehyde is unique due to its specific arrangement of methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in certain synthetic and medicinal applications where other isomers may not be as effective.
Propriétés
IUPAC Name |
2,3,4,6-tetramethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOFNAZOCNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)

![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834022.png)
![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)
![2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2834024.png)
![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)
